[3,5-Bis(phenylmethoxy)phenyl]oxirane
Overview
Description
[3,5-Bis(phenylmethoxy)phenyl]oxirane: is a chemical compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane typically involves the reaction of appropriate phenylmethoxy-substituted phenols with epichlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s quality and purity for research applications .
Chemical Reactions Analysis
Types of Reactions: [3,5-Bis(phenylmethoxy)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenylmethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [3,5-Bis(phenylmethoxy)phenyl]oxirane is used as an intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Industry: In industrial applications, this compound is used in the development of advanced materials and chemical products. Its reactivity and structural properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [3,5-Bis(phenylmethoxy)phenyl]oxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- [3,5-Bis(phenylmethoxy)phenyl]methanol
- [3,5-Bis(phenylmethoxy)phenyl]acetaldehyde
- [3,5-Bis(phenylmethoxy)phenyl]acetic acid
Comparison: Compared to similar compounds, [3,5-Bis(phenylmethoxy)phenyl]oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable for specific research applications and chemical transformations .
Properties
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-7-17(8-4-1)14-23-20-11-19(22-16-25-22)12-21(13-20)24-15-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYQIMVOHFSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502407 | |
Record name | 2-[3,5-Bis(benzyloxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50841-47-9 | |
Record name | 2-[3,5-Bis(benzyloxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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